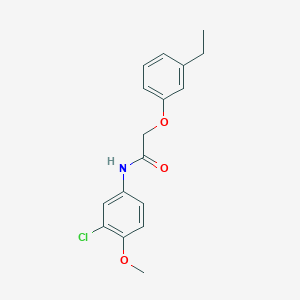
1-benzoyl-3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzoyl-3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-amine, commonly known as BMTA, is a chemical compound that belongs to the triazole family. BMTA has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and agriculture.
Wissenschaftliche Forschungsanwendungen
BMTA has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant antifungal, antibacterial, and anticancer activities. BMTA has also been found to inhibit the growth of several cancer cell lines, including human breast cancer, lung cancer, and colon cancer. Furthermore, BMTA has been investigated for its potential as an anti-inflammatory agent and a neuroprotective agent.
Wirkmechanismus
The mechanism of action of BMTA is not well understood. However, studies suggest that BMTA may exert its biological activity through the inhibition of enzymes involved in various cellular processes. For example, BMTA has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. BMTA has also been shown to inhibit the activity of phosphodiesterase-4, an enzyme involved in the regulation of inflammation.
Biochemical and Physiological Effects
BMTA has been reported to exhibit several biochemical and physiological effects. Studies suggest that BMTA may induce apoptosis, a process of programmed cell death, in cancer cells. BMTA has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in activated macrophages. Additionally, BMTA has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, in the brain, suggesting its potential as a neuroprotective agent.
Vorteile Und Einschränkungen Für Laborexperimente
BMTA has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. BMTA is also stable under normal laboratory conditions, allowing for long-term storage. However, BMTA has some limitations for lab experiments. It has low solubility in water, which may limit its use in aqueous-based assays. Furthermore, the lack of understanding of its mechanism of action may hinder the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the research of BMTA. One potential direction is the investigation of its potential as an anticancer agent. Further studies are needed to elucidate the mechanism of action of BMTA and to identify its molecular targets. Additionally, the development of BMTA derivatives with improved solubility and potency may enhance its efficacy as a therapeutic agent. Furthermore, the potential applications of BMTA in material science and agriculture warrant further investigation.
Synthesemethoden
BMTA can be synthesized using various methods, including the reaction of 4-methoxyphenyl hydrazine with benzoyl isothiocyanate, followed by cyclization with triethyl orthoformate. Another method involves the reaction of 4-methoxyphenyl hydrazine with benzoyl chloride, followed by cyclization with sodium azide. Both methods result in the formation of BMTA as an off-white solid.
Eigenschaften
IUPAC Name |
[5-amino-3-(4-methoxyphenyl)-1,2,4-triazol-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-22-13-9-7-11(8-10-13)14-18-16(17)20(19-14)15(21)12-5-3-2-4-6-12/h2-10H,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORHHXHFYWHARS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=N2)N)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzoyl-3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4,5-dimethyl-2-[(2-methyl-3-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B5690792.png)
![1-[3-(phenylethynyl)benzoyl]-4-piperidinecarboxamide](/img/structure/B5690807.png)
![N-{[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-methoxy-2-(2-thienyl)ethanamine](/img/structure/B5690815.png)
![9-(5-isoxazolylcarbonyl)-2-(tetrahydro-2-furanylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5690819.png)
![(3aR*,6aR*)-2-cyclopentyl-5-(2,4-difluorobenzyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5690828.png)

![N-[(3R*,4S*)-4-cyclopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-3-(2-oxo-1(2H)-pyridinyl)propanamide](/img/structure/B5690845.png)
![N-[2-(2-furyl)-1-(1-piperidinylcarbonyl)vinyl]-2-furamide](/img/structure/B5690849.png)
![isopropyl 4-{[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]amino}piperidine-1-carboxylate](/img/structure/B5690857.png)

![2-ethyl-N,N-dimethyl-3-oxo-4-phenyl-2,9-diazaspiro[5.5]undecane-9-sulfonamide](/img/structure/B5690871.png)
![N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzamide](/img/structure/B5690881.png)
![[3-(2-methoxyethyl)-1-(1H-pyrrol-3-ylcarbonyl)-3-piperidinyl]methanol](/img/structure/B5690885.png)
